molecular formula C16H20N4O5S B11491263 ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate

Cat. No.: B11491263
M. Wt: 380.4 g/mol
InChI Key: PORZCIYZIBPBIL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction with a suitable pyrazole derivative.

    Nitration: The nitro group is introduced through a nitration reaction using nitric acid.

    Esterification: The carboxylate group is introduced through an esterification reaction with ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate can be compared with other thiophene and pyrazole derivatives:

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene share structural similarities but differ in their functional groups and biological activities.

    Pyrazole Derivatives: Compounds like 4-nitro-1H-pyrazole and 3,5-dimethyl-1H-pyrazole have similar pyrazole rings but differ in their substituents and overall structure.

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[4-(4-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate

InChI

InChI=1S/C16H20N4O5S/c1-4-25-16(22)14-10(2)11(3)26-15(14)18-13(21)6-5-7-19-9-12(8-17-19)20(23)24/h8-9H,4-7H2,1-3H3,(H,18,21)

InChI Key

PORZCIYZIBPBIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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